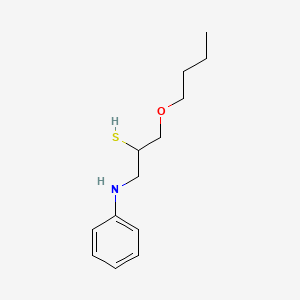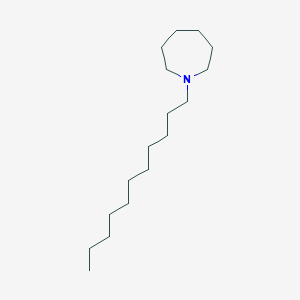
1-Undecylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecylazepane is a seven-membered heterocyclic compound with an undecyl group attached to the nitrogen atom. This compound is part of the azepane family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a seven-membered ring containing one nitrogen atom and an undecyl side chain, making it a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Undecylazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-11-undecene with azepane in the presence of a base can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Undecylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the undecyl group can be replaced with other functional groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, alkylated products
Wissenschaftliche Forschungsanwendungen
1-Undecylazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 1-Undecylazepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The undecyl side chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
1-Undecylazepane can be compared with other azepane derivatives, such as:
1-Decylazepane: Similar structure but with a shorter side chain, leading to different physicochemical properties.
1-Dodecylazepane: Longer side chain, which may affect its solubility and interaction with biological membranes.
1-Phenylazepane: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and biological activity.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
79089-51-3 |
|---|---|
Molekularformel |
C17H35N |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
1-undecylazepane |
InChI |
InChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-12-15-18-16-13-10-11-14-17-18/h2-17H2,1H3 |
InChI-Schlüssel |
VRGGECKZLKBKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCN1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

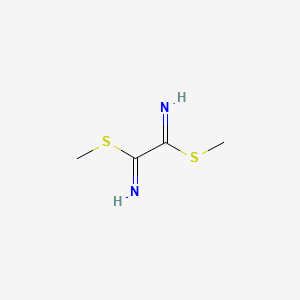
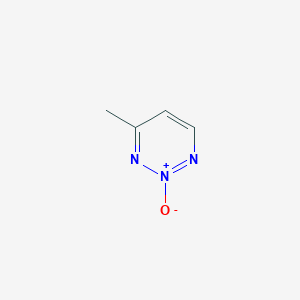
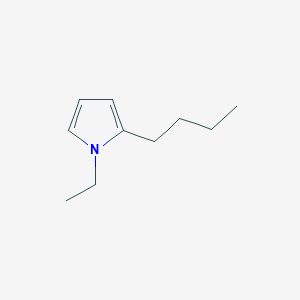
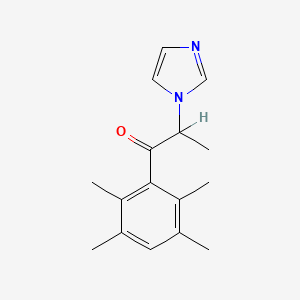

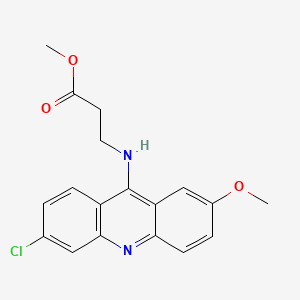
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
